molecular formula C13H14N4O4S2 B2784620 N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 868973-33-5

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No. B2784620
CAS RN: 868973-33-5
M. Wt: 354.4
InChI Key: BPICFLAWNXLDPO-UHFFFAOYSA-N
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Description

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide, commonly referred to as DMXAA, is a small molecule that has been investigated for its potential as an anti-cancer agent. It was first discovered in the 1980s and has since undergone extensive research to determine its mechanism of action and potential applications in cancer treatment.

Mechanism of Action

The exact mechanism of action of DMXAA is not fully understood, but it is thought to involve the activation of the STING pathway, which leads to the production of cytokines and chemokines that can help to destroy tumor cells. It has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, leading to their starvation and eventual death.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects, including the activation of the immune system, the inhibition of angiogenesis, and the induction of cell death in tumor cells. It has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

DMXAA has a number of advantages for use in lab experiments, including its potent anti-tumor activity and its ability to activate the immune system. However, it also has a number of limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are a number of potential future directions for research on DMXAA, including the investigation of its potential use in combination with other anti-cancer agents, the development of more effective formulations for clinical use, and the investigation of its potential use in other diseases beyond cancer. Additionally, further research is needed to fully understand its mechanism of action and to identify potential biomarkers that could be used to predict patient response.
In conclusion, DMXAA is a small molecule that has shown promise as an anti-cancer agent through its activation of the immune system and inhibition of angiogenesis. While there are limitations to its use, further research is needed to fully understand its potential applications in cancer treatment and other diseases.

Synthesis Methods

DMXAA can be synthesized using a multi-step process that involves the reaction of various chemicals including 2,4-dimethoxybenzoyl chloride, thiosemicarbazide, and sodium hydride. The final product is a white crystalline powder that is soluble in DMSO and other organic solvents.

Scientific Research Applications

DMXAA has been extensively studied for its anti-cancer properties. Early studies showed that it had potent anti-tumor activity in animal models, leading to further investigation of its mechanism of action and potential clinical applications. It has been shown to activate the immune system, leading to the production of cytokines and chemokines that can help to destroy tumor cells. It has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, leading to their starvation and eventual death.

properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S2/c1-20-7-3-4-8(9(5-7)21-2)11(19)15-12-16-17-13(23-12)22-6-10(14)18/h3-5H,6H2,1-2H3,(H2,14,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPICFLAWNXLDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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